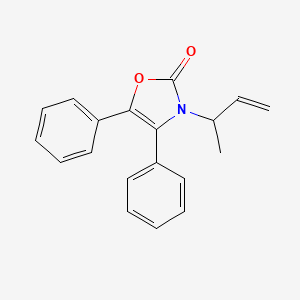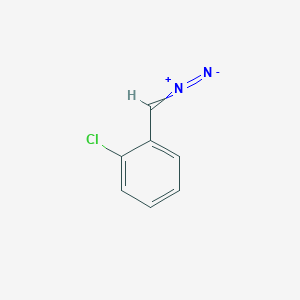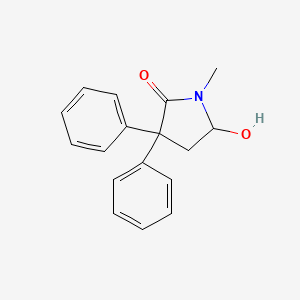
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one is a heterocyclic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group at the 5-position, a methyl group at the 1-position, and two phenyl groups at the 3-position. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-diphenylpropanoic acid with methylamine followed by cyclization can yield the desired compound. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors can also facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-3,3-diphenylpyrrolidin-2-one.
Reduction: Formation of 5-hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-ol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one: Similar structure but lacks the hydroxyl group at the 5-position.
1-Methyl-3,3-diphenylpyrrolidin-2-one: Lacks the hydroxyl group at the 5-position.
5-Hydroxy-3,3-diphenylpyrrolidin-2-one: Lacks the methyl group at the 1-position.
Uniqueness
5-Hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group at the 5-position and the methyl group at the 1-position. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
77199-54-3 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
5-hydroxy-1-methyl-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-18-15(19)12-17(16(18)20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3 |
Clave InChI |
RJKMJNPJRMYIDC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



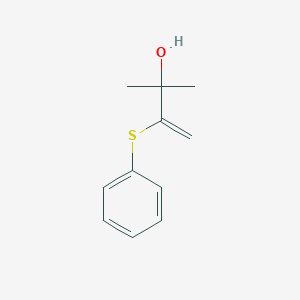
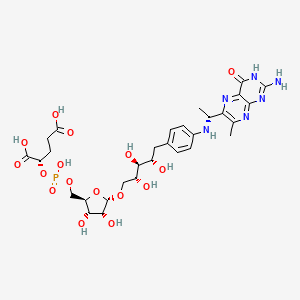

![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
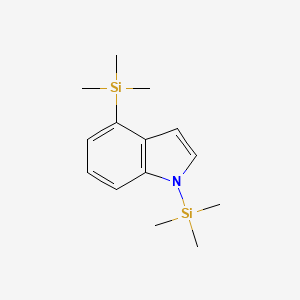

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
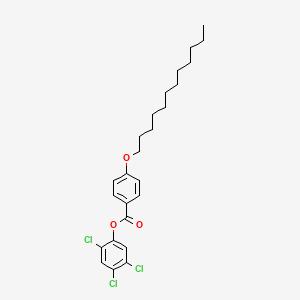
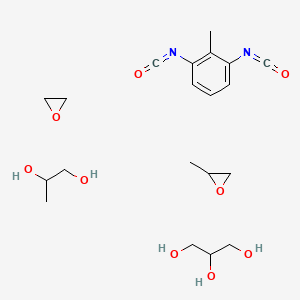

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
